molecular formula C9H6N6O2 B8331631 3-(1H-imidazol-1-yl)-5-nitro-1H-pyrazolo[3,4-b]pyridine

3-(1H-imidazol-1-yl)-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8331631
M. Wt: 230.18 g/mol
InChI Key: QHUVZBISZWDOFB-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

SnCl2.2H2O (1.03 g, 4.56 mmol) was added to 3-(1H-imidazol-1-yl)-5-nitro-1H-pyrazolo[3,4-b]pyridine (210 mg, 0.912 mmol) in ethyl acetate (100 mL). The mixture was heated to reflux for 1 hour. The cooled reaction mixture was diluted with ethyl acetate and treated dropwise with saturated aqueous sodium bicarbonate. The slurry was stirred for 30 minutes and then filtered through celite. The filtrate was washed with saturated aqueous sodium bicarbonate, brine, dried over magnesium sulfate, filtered, and evaporated to yield 3-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (90 mg, 49% yield) as a solid.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.Cl[Sn]Cl.[N:6]1([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[C:17]([N+:20]([O-])=O)[CH:18]=3)[NH:13][N:12]=2)[CH:10]=[CH:9][N:8]=[CH:7]1.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[N:6]1([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[C:17]([NH2:20])[CH:18]=3)[NH:13][N:12]=2)[CH:10]=[CH:9][N:8]=[CH:7]1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
210 mg
Type
reactant
Smiles
N1(C=NC=C1)C1=NNC2=NC=C(C=C21)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filtrate was washed with saturated aqueous sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(C=NC=C1)C1=NNC2=NC=C(C=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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